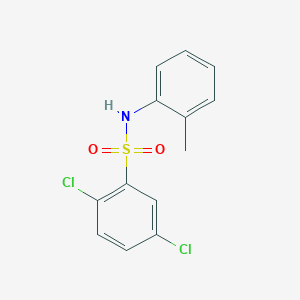

2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide

Vue d'ensemble

Description

2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C13H11Cl2NO2S and a molecular weight of 316.208 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields such as medicine, agriculture, and chemical synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-methylaniline in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.

Applications De Recherche Scientifique

2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide is not well-documented. like other sulfonamides, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biochemical pathways, leading to the desired biological effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide: Similar structure but with the methyl group in a different position.

2,5-Dichloro-N-(2-methylthio)phenyl)benzenesulfonamide: Contains a methylthio group instead of a methyl group.

Uniqueness

2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets

Activité Biologique

2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H14Cl2N O2S

- CAS Number : 329939-51-7

The compound features two chlorine atoms at the 2 and 5 positions of the benzenesulfonamide moiety, contributing to its biological activity.

Research indicates that this compound exhibits antiviral properties, particularly against influenza viruses. Its mechanisms include:

- Inhibition of Viral Entry : The compound has been shown to interfere with the entry of influenza viruses into host cells. Studies using A549 lung epithelial cells demonstrated that the compound significantly reduced viral mRNA levels, indicating a blockade in viral replication processes .

- Reduction of Viral Protein Expression : Quantitative real-time PCR analysis confirmed that treatment with this compound led to decreased levels of viral proteins in infected cells, suggesting its potential as an antiviral agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Influenza Virus Inhibition : In a study conducted on A549 cells infected with the influenza virus A/WSN/33, treatment with this compound resulted in a significant reduction in the percentage of infected cells. Immunofluorescence microscopy revealed a marked decrease in NP-positive cells post-treatment compared to untreated controls .

- Cancer Cell Line Studies : Another investigation focused on the compound's effects on gastric cancer cell lines. The results indicated that at concentrations ranging from 5 to 20 µM, the compound induced apoptosis, with a notable increase in biomarkers associated with programmed cell death .

Propriétés

IUPAC Name |

2,5-dichloro-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO2S/c1-9-4-2-3-5-12(9)16-19(17,18)13-8-10(14)6-7-11(13)15/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTMWFIBZPZFSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968112 | |

| Record name | 2,5-Dichloro-N-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-62-7 | |

| Record name | 2,5-Dichloro-N-(2-methylphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.